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molecular formula C8H9NO3S B8779356 4-Amino-3-mercapto-5-methoxybenzoic acid

4-Amino-3-mercapto-5-methoxybenzoic acid

Cat. No. B8779356
M. Wt: 199.23 g/mol
InChI Key: QOYSPWLJTVJIAP-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

The 4-amino-5-mercapto-3-methoxybenzoic acid (670 mg) obtained above was heated at 50° C. in 90% formic acid (6.0 ml), and zinc powder (15 mg) was added thereto. The mixture was stirred for 2 hours at 100° C. and then cooled to room temperature, and precipitated crystals were collected by filtration, washed with water and dried under reduced pressure to give the title compound (470 mg, Y.:67%) as white crystals.
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([SH:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].[CH:14](O)=O>[Zn]>[CH3:13][O:12][C:3]1[C:2]2[N:1]=[CH:14][S:11][C:10]=2[CH:9]=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=1

Inputs

Step One
Name
Quantity
670 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1S)OC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
15 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC(=CC2=C1N=CS2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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